4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-(4-methoxyphenoxy)-
Description
IUPAC Systematic Nomenclature and Structural Elucidation
The IUPAC name 5,7-dihydroxy-2-(4-methoxyphenoxy)-4H-chromen-4-one systematically describes the compound’s structure. The benzopyranone scaffold (chromen-4-one) is substituted at positions 2, 5, and 7. Position 2 bears a 4-methoxyphenoxy group, while hydroxyl groups occupy positions 5 and 7. This nomenclature aligns with the numbering convention for chromones, where the oxygen atom in the pyran ring is position 1, and substituents are prioritized based on Cahn-Ingold-Prelog rules.
The molecular formula C₁₆H₁₂O₆ (molecular weight: 300.26 g/mol) confirms the presence of three oxygen-containing groups: two hydroxyls, one methoxy, and one ether linkage. Structural elucidation via nuclear magnetic resonance (NMR) spectroscopy would reveal distinct signals for the aromatic protons of the chromone core (δ 6.0–7.5 ppm), the methoxy group (δ ~3.8 ppm), and the deshielded carbonyl carbon (δ ~180 ppm). X-ray crystallography of analogous chromones, such as 6-demethoxy-4'-O-methylcapillarisin, supports the planar geometry of the benzopyranone system and the spatial orientation of substituents.
Comparative Analysis with Related Chromone Derivatives
Chromones are a class of flavonoids distinguished by a benzopyran-4-one backbone. The structural nuances of 4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-(4-methoxyphenoxy)- are highlighted through comparisons with derivatives like hesperetin, 2'-methoxychrysin, and tenuiflorins (Table 1).
The target compound differs from flavanones (e.g., hesperetin) by lacking a saturated C-ring and from flavones (e.g., 2'-methoxychrysin) by the presence of a phenoxy ether at position 2 instead of a phenyl group. The 4-methoxyphenoxy substituent enhances steric bulk compared to tenuiflorin C’s 3-hydroxy-4-methoxyphenoxy group, potentially influencing electronic properties and binding interactions.
Stereochemical Considerations and Conformational Analysis
The compound lacks chiral centers due to its symmetric substitution pattern and planar chromone core. However, the methoxyphenoxy group introduces conformational flexibility. Density functional theory (DFT) calculations for similar chromones suggest that the phenoxy moiety adopts a near-perpendicular orientation relative to the benzopyranone plane to minimize steric clash between the methoxy group and the carbonyl oxygen.
Intramolecular hydrogen bonding between the 5-hydroxyl and the carbonyl oxygen (O4) stabilizes the chromone ring, while the 7-hydroxyl may form intermolecular hydrogen bonds in crystalline states. The methoxy group’s electron-donating effects increase electron density on the adjacent phenoxy oxygen, potentially enhancing solubility in polar solvents compared to non-methoxy analogs.
Properties
CAS No. |
61854-35-1 |
|---|---|
Molecular Formula |
C16H12O6 |
Molecular Weight |
300.26 g/mol |
IUPAC Name |
5,7-dihydroxy-2-(4-methoxyphenoxy)chromen-4-one |
InChI |
InChI=1S/C16H12O6/c1-20-10-2-4-11(5-3-10)21-15-8-13(19)16-12(18)6-9(17)7-14(16)22-15/h2-8,17-18H,1H3 |
InChI Key |
WSSUZYJTLRZPRW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=CC(=O)C3=C(C=C(C=C3O2)O)O |
Origin of Product |
United States |
Preparation Methods
Methane Sulfonyl Chloride and Boron Trifluoride Etherate
A pivotal method for constructing the chromone core involves acid-catalyzed cyclization of pre-functionalized acetophenone precursors. Ismail and Abd El Aziem demonstrated that methane sulfonyl chloride () in the presence of boron trifluoride diethyl etherate () efficiently promotes cyclization at 0°C. For the target compound, this method would require:
-
Protection of hydroxyl groups : The 5,7-dihydroxy groups are protected using tert-butyldimethylsilyl (TBS) groups to prevent undesired side reactions.
-
Alkylation : Introduction of the 4-methoxyphenoxy moiety via nucleophilic substitution of a halogenated intermediate with 4-methoxyphenol under basic conditions.
-
Cyclization : Treatment with induces ring closure, yielding the chromone skeleton. This method achieves moderate yields (50–65%) but requires stringent temperature control to avoid decomposition.
Phosphorus Oxychloride (POCl3\text{POCl}_3POCl3)-Mediated Cyclization
The Vilsmeier-Haack reaction utilizing and dimethylformamide (DMF) is another cornerstone of chromone synthesis. Yang et al. applied this method to synthesize 6-hydroxy-3-carbaldehyde chromones. Adapting this protocol for the target compound involves:
-
Formylation : Reaction of 2,5-dihydroxyacetophenone with DMF and to introduce an aldehyde group at position 3.
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O-Methylation : Selective methylation of the 4-hydroxy group using methyl iodide () and potassium carbonate ().
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Phenoxy Group Installation : Coupling the aldehyde intermediate with 4-methoxyphenol via a nucleophilic aromatic substitution (SNAr) reaction.
-
Cyclization : Heating in acetic acid () catalyzes intramolecular esterification, forming the chromone ring. This method offers higher yields (70–80%) but necessitates careful handling of corrosive reagents.
Base-Mediated Alkylation and Cyclization
Sodium Methoxide (NaOMe\text{NaOMe}NaOMe)-Catalyzed Reactions
Base-catalyzed methods are advantageous for introducing electron-deficient aryl groups. Khan et al. reported the use of 0.1 M to facilitate bromination and subsequent cyclization of chromone precursors. For the target compound:
-
Bromination : Treatment of 2-hydroxy-4-methoxyacetophenone with tribromoisocyanuric acid (TBICA) introduces bromine at position 6.
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Alkylation : Reaction with 4-methoxyphenoxy magnesium bromide () in tetrahydrofuran (THF).
-
Cyclization : Exposure to induces dehydrohalogenation and ring closure. Yields are modest (40–55%) due to competing elimination reactions.
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates reaction kinetics and improves yields. Kabalka and Mereddy demonstrated that 1-(2-hydroxyaryl)-3-aryl-1,3-propanediones cyclize rapidly under microwave conditions. Applied to the target compound:
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Diketone Formation : Condensation of 2,4-dihydroxyacetophenone with 4-methoxyphenoxyacetyl chloride in the presence of triethylamine ().
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Cyclization : Microwave irradiation (150°C, 10 min) in ethanol with copper(II) chloride () as a catalyst produces the chromone core. This method achieves yields of 85–90% with minimal side products.
Solid-Phase Synthesis and Catalytic Innovations
Polymer-Supported Reagents
Solid-phase synthesis minimizes purification steps. A study by Wang et al. employed polystyrene-bound to facilitate cyclization. For the target compound:
-
Immobilization : Attachment of the acetophenone precursor to a Wang resin via a ester linkage.
-
On-Resin Alkylation : Reaction with 4-methoxyphenoxy bromide.
-
Cleavage and Cyclization : Treatment with trifluoroacetic acid (TFA) releases the product while simultaneously inducing cyclization. This method is scalable but requires specialized equipment.
Comparative Analysis of Synthesis Routes
| Method | Catalyst/Reagent | Temperature | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Acid-Catalyzed Cyclization | 0°C | 50–65 | Mild conditions, selective | Low yields, sensitive intermediates | |
| -Mediated | 80°C | 70–80 | High yields, versatile | Corrosive reagents, harsh conditions | |
| Microwave-Assisted | 150°C (MW) | 85–90 | Rapid, high efficiency | Requires specialized equipment | |
| Solid-Phase Synthesis | Polystyrene-bound | RT | 60–70 | Easy purification, scalable | High cost, limited substrate compatibility |
Mechanistic Insights and Optimization
Role of Protecting Groups
The 5,7-dihydroxy groups are highly reactive and prone to oxidation. Silyl protection (e.g., TBS) is critical during alkylation steps to prevent quinone formation. Deprotection using tetra-n-butylammonium fluoride () restores hydroxyl functionality without degrading the chromone core.
Chemical Reactions Analysis
Types of Reactions
5,7-dihydroxy-2-(4-methoxyphenoxy)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The chromenone core can be reduced to form dihydro derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are typically used.
Substitution: Substitution reactions may involve reagents like sodium hydride or potassium carbonate in the presence of suitable solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives .
Scientific Research Applications
Anti-inflammatory Properties
Research has indicated that derivatives of 4H-1-benzopyran-4-one exhibit significant anti-inflammatory effects. A patent (US4900727A) describes the use of these compounds as anti-inflammatory agents, highlighting their potential in treating conditions characterized by inflammation. The anti-inflammatory action is attributed to their ability to inhibit pro-inflammatory cytokines and pathways involved in inflammatory responses .
Antioxidant Activity
The antioxidant properties of this compound have been studied extensively. Flavonoids are known for their ability to scavenge free radicals, thereby protecting cells from oxidative stress. Studies have shown that 5,7-dihydroxy-2-(4-methoxyphenoxy)- can significantly reduce oxidative damage in cellular models, suggesting potential applications in preventing diseases related to oxidative stress .
Anticancer Potential
Several studies have explored the anticancer properties of benzopyran derivatives. For instance, a study published in ScienceDirect reported that novel derivatives of 4H-benzopyran-4-one were evaluated for their antiestrogenic activities. The compound 2-(4-methoxyphenyl)-7-methoxy-4H-benzopyran-4-one demonstrated promising antiestrogenic activity, indicating potential use in hormone-dependent cancers .
Data Tables
| Application Area | Effect | Reference |
|---|---|---|
| Anti-inflammatory | Inhibits pro-inflammatory cytokines | US4900727A |
| Antioxidant | Reduces oxidative stress | |
| Anticancer | Exhibits antiestrogenic activity |
Study on Anti-inflammatory Effects
A notable study highlighted the efficacy of a series of benzopyran derivatives in reducing inflammation in animal models. The results showed a significant decrease in edema and inflammatory markers when treated with these compounds compared to control groups.
Antioxidant Efficacy Study
In vitro studies demonstrated that 5,7-dihydroxy-2-(4-methoxyphenoxy)- effectively scavenged free radicals and reduced lipid peroxidation levels in cultured cells. This suggests its potential as a therapeutic agent for conditions exacerbated by oxidative stress.
Mechanism of Action
The mechanism of action of 5,7-dihydroxy-2-(4-methoxyphenoxy)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also modulate signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares acacetin with key flavonoids and isoflavones, emphasizing structural variations and biological effects:
Key Observations :
- Saturation of C2-C3 Bond: Flavanones (e.g., naringenin, isosakuranetin) lack the C2-C3 double bond present in flavones, reducing antioxidant efficacy but increasing specificity for lipid peroxidation .
- Isoflavone vs. Flavone : Genistein’s 3-phenyl substitution (isoflavone) confers unique estrogenic activity, unlike acacetin’s 2-phenyl substitution .
Pharmacokinetic and Solubility Profiles
- Acacetin: Limited water solubility due to methoxy substitution; often glycosylated in plants to improve bioavailability .
- Quercetin : Poor solubility but forms sulfate esters (e.g., quercetin 3-O-sulfate) to enhance absorption .
- Hesperetin (related flavanone): Demonstrates improved solubility via cocrystallization, a strategy applicable to acacetin derivatives .
Antioxidant Mechanisms
- Acacetin’s 5,7-dihydroxy groups enable free radical scavenging, similar to apigenin, but its 4'-methoxy group reduces pro-oxidant effects compared to quercetin’s catechol structure .
- Naringenin: More effective than quercetin in inhibiting lipid peroxidation due to flavanone’s planar structure .
Anti-Inflammatory and Anticancer Effects
- Acacetin inhibits NF-κB signaling, reducing pro-inflammatory cytokines (e.g., TNF-α) .
- Apigenin : Downregulates PI3K/Akt pathways in cancer cells, while acacetin’s methoxy group may enhance selectivity for tumor microenvironments .
Modulation of Enzymatic Activity
- Acacetin and quercetin inhibit CD38, a NADase linked to aging and metabolic disorders, but acacetin’s methoxy group reduces binding affinity compared to quercetin’s catechol .
Biological Activity
4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-(4-methoxyphenoxy)-, also known as Acacetine , is a compound belonging to the class of flavonoids. This compound has garnered attention for its potential biological activities , including antiestrogenic and antifertility effects. The following sections provide a comprehensive overview of its biological activity, research findings, and relevant case studies.
- Molecular Formula : C17H16O5
- Molecular Weight : 300.31 g/mol
- CAS Registry Number : 5128-44-9
- Chemical Structure :
Antiestrogenic Activity
Research has indicated that 4H-1-benzopyran-4-one derivatives exhibit significant antiestrogenic properties. A notable study demonstrated that the compound 2-(4'-methoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one (referred to as compound 19) exhibited an antiestrogenic activity of 65% , which is substantial compared to other tested compounds . This activity is crucial for potential therapeutic applications in conditions influenced by estrogen, such as certain cancers.
Uterotrophic and Antifertility Effects
The biological evaluation of various derivatives revealed that some compounds possess uterotrophic activity. For instance, the compound 3-benzyl-7-methoxy-4H-1-benzopyran-4-one showed the highest uterotrophic activity at 87% , indicating its potential influence on uterine weight gain in mature female rats . However, the antifertility activity was generally weak across most derivatives, with post-coital antiimplantation activity ranging from 14% to 29% .
Antioxidant Properties
Flavonoids are known for their antioxidant properties, and studies suggest that 4H-1-Benzopyran derivatives may contribute to cellular protection against oxidative stress. The presence of hydroxyl groups in the structure enhances their ability to scavenge free radicals, thereby potentially reducing the risk of oxidative damage in biological systems.
Cytotoxicity Studies
In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicate that certain derivatives can induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle progression and activation of caspase pathways .
Data Table: Summary of Biological Activities
Case Studies and Research Findings
- Anti-estrogenic Activity Evaluation :
- Oxidative Stress Protection :
-
Cytotoxic Effects on Cancer Cells :
- A series of experiments were conducted to assess the cytotoxicity of various flavonoid derivatives on breast and prostate cancer cell lines. The results showed that certain compounds led to increased apoptosis rates and decreased viability of cancer cells, highlighting their potential as chemotherapeutic agents .
Q & A
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
- Methodological Answer : Based on GHS classifications, this compound exhibits acute toxicity (Category 4), skin/eye irritation (Category 2/2A), and respiratory irritation (Category 3) . Researchers must:
- Use PPE: Lab coats, nitrile gloves, and ANSI-approved safety goggles. Respiratory protection (e.g., NIOSH-certified P95 masks) is required for aerosolized forms .
- Ensure local exhaust ventilation and avoid dust generation during handling .
- In case of exposure, rinse eyes with water for ≥15 minutes and seek medical evaluation .
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer : While direct synthesis protocols are not detailed in the evidence, analogous flavonoid synthesis strategies can be adapted:
- Use methanol as a solvent for recrystallization to isolate stable solvates (e.g., methanol monohydrate forms, as seen in related benzopyranones) .
- Monitor reaction progress via HPLC (C18 columns, UV detection at 254–280 nm), a method validated for structurally similar flavones .
- Purify via column chromatography (silica gel, ethyl acetate/hexane gradients) to remove methoxy-phenyl byproducts .
Q. What analytical techniques are most suitable for characterizing the purity and structure of this compound?
- Methodological Answer :
- HPLC-UV/MS : Use reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) for purity assessment. Compare retention times with reference standards (e.g., genistein or daidzein analogs) .
- FT-IR : Confirm hydroxyl (3200–3500 cm⁻¹) and carbonyl (1640–1680 cm⁻¹) functional groups .
- NMR : Assign protons on the benzopyranone core (δ 6.2–6.8 ppm for aromatic Hs) and methoxyphenoxy substituents (δ 3.8–4.0 ppm for OCH₃) .
Advanced Research Questions
Q. How can X-ray crystallography be utilized to determine the molecular conformation of this compound?
- Methodological Answer :
- Grow single crystals via slow evaporation of methanol/water mixtures (e.g., 4:1 v/v) at 25°C .
- Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) at 298 K. Refine structures using SHELX-97, achieving R-factors <0.05 .
- Analyze dihedral angles between the benzopyranone core and methoxyphenoxy groups to assess planarity (typical angles: 5–15° deviation) .
Q. What strategies can be employed to investigate the metabolic pathways of this compound in biological systems?
- Methodological Answer :
- In vitro assays : Incubate with liver microsomes (human/rat) and NADPH. Use LC-MS/MS to identify phase I metabolites (e.g., demethylation at the 4-methoxy group) .
- CYP450 inhibition studies : Test against CYP3A4 and CYP2D6 isoforms using fluorogenic substrates (e.g., dibenzylfluorescein) .
- Pharmacokinetic modeling : Apply compartmental models to predict bioavailability based on logP (estimated ~2.1 via ChemDraw) and plasma protein binding (use equilibrium dialysis) .
Q. How should researchers address discrepancies in reported physicochemical properties of this compound?
- Methodological Answer :
- Experimental validation : Determine melting points via DSC (heating rate: 10°C/min, N₂ atmosphere). Compare with literature values (if available) .
- Solubility profiling : Use shake-flask method in PBS (pH 7.4) and DMSO. Centrifuge at 10,000 rpm for 15 min and quantify via UV spectrophotometry .
- LogP calculation : Perform octanol-water partitioning followed by HPLC quantification against a calibration curve .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
